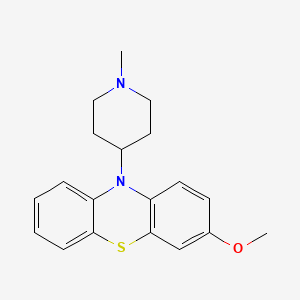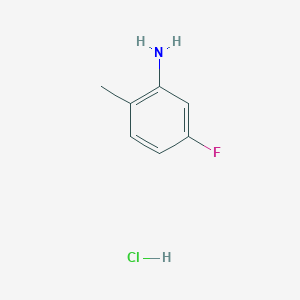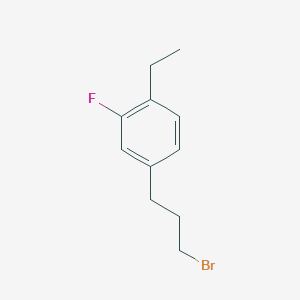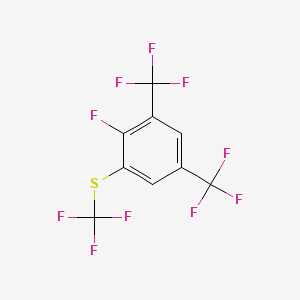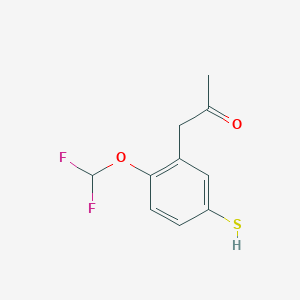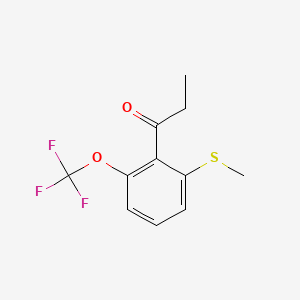
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with a complex structure that includes a trifluoromethoxy group, a methylthio group, and a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one typically involves the introduction of the trifluoromethoxy and methylthio groups onto a phenyl ring, followed by the addition of a propanone moiety. Common synthetic routes may include:
Aryl Halide Substitution: Using a trifluoromethoxy-substituted aryl halide and a methylthiolate nucleophile under basic conditions to introduce the methylthio group.
Friedel-Crafts Acylation: Acylation of the substituted phenyl ring with a propanone derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methylthio group may participate in redox reactions, influencing the compound’s biological activity. The propanone moiety can interact with nucleophilic sites in proteins or other biomolecules, potentially leading to covalent modifications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one
- 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one
Uniqueness
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethoxy and methylthio groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Propiedades
Fórmula molecular |
C11H11F3O2S |
|---|---|
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
1-[2-methylsulfanyl-6-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3O2S/c1-3-7(15)10-8(16-11(12,13)14)5-4-6-9(10)17-2/h4-6H,3H2,1-2H3 |
Clave InChI |
DDWBOZFMIJAJED-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC=C1SC)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


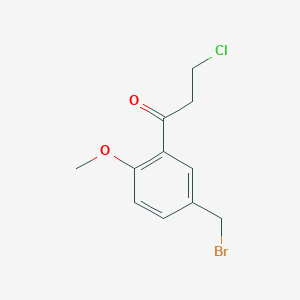
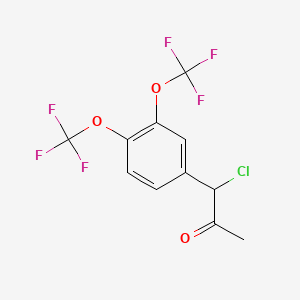
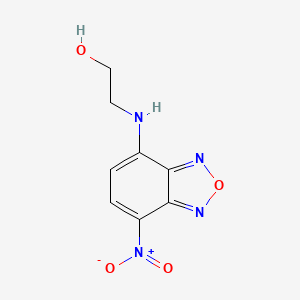
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)
